4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid
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Overview
Description
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a butenoic acid moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize various quinoline derivatives. This reaction involves the condensation of an aldehyde with an amine to form an imine, followed by cyclization and oxidation steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include aldehydes, amines, and oxidizing agents. The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar quinoline ring system and exhibit comparable biological activities.
1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure and is known for its diverse biological activities.
Uniqueness
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is unique due to its specific structural features and the presence of the butenoic acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATFOXQAAEQZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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